4-Nitro-3-(propan-2-yloxy)benzamide
Description
4-Nitro-3-(propan-2-yloxy)benzamide is a benzamide derivative featuring a nitro group (-NO₂) at the para (C4) position and an isopropoxy group (-OCH(CH₃)₂) at the meta (C3) position of the benzoyl ring.
Key structural features include:
- Nitro group: Electron-withdrawing, influencing electronic properties and reactivity.
- Isopropoxy group: A bulky ether substituent, enhancing lipophilicity compared to polar nitro or hydroxyl groups.
Properties
IUPAC Name |
4-nitro-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6(2)16-9-5-7(10(11)13)3-4-8(9)12(14)15/h3-6H,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOBCYQNSQJGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares 4-nitro-3-(propan-2-yloxy)benzamide with structurally related benzamide derivatives:
Key Observations :
- In contrast, compounds with electron-donating groups (e.g., methoxy or benzyloxy in ) may exhibit reduced amide stability .
- Lipophilicity : The isopropoxy group increases lipophilicity compared to the doubly nitrated 4-nitro-N-(3-nitrophenyl)benzamide , which is highly polar due to dual nitro substituents.
Spectroscopic Properties
While direct data for 4-nitro-3-(propan-2-yloxy)benzamide is unavailable, inferences can be drawn from analogous compounds:
Infrared (IR) Spectroscopy :
NMR Spectroscopy :
- 1H NMR : The isopropoxy group would show a methine proton (CH) as a septet (~δ 4.5–5.0) and methyl groups as a doublet (δ 1.2–1.4). Aromatic protons near the nitro group would deshield to δ 8.0–8.5 .
- 13C NMR : Nitro-substituted carbons resonate at δ 145–155, while isopropoxy carbons appear at δ 70–75 (CH) and δ 20–25 (CH₃) .
Mass Spectrometry (MS) :
Physicochemical and Functional Differences
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